molecular formula C8H10N2O3 B11762807 Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate

Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate

Cat. No.: B11762807
M. Wt: 182.18 g/mol
InChI Key: PTXOCUHPLFTGSC-UHFFFAOYSA-N
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Description

Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate is an organic compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a hydroxyl group at the 5-position and an ethyl acetate group at the 2-position. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate can be synthesized through the reaction of 2-pyrimidineacetic acid with ethyl alcohol in the presence of a suitable catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate esterification. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and efficiency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-(5-hydroxypyrimidin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The hydroxyl group and pyrimidine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl 2-(5-hydroxypyrimidin-2-yl)acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 2-(5-hydroxypyrimidin-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-2-13-8(12)3-7-9-4-6(11)5-10-7/h4-5,11H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXOCUHPLFTGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC=C(C=N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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